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Compound of Interest

Compound Name: IGF-I (30-41)

Cat. No.: B15580661 Get Quote

Welcome to the technical support center for IGF-I (30-41) ELISA kits. This guide is designed to

help researchers, scientists, and drug development professionals troubleshoot common issues

and answer frequently asked questions related to achieving optimal results in their

experiments.

Frequently Asked Questions (FAQs)
Q1: Why is my signal weak or non-existent across the
entire plate?
A weak or absent signal can stem from several factors throughout the ELISA protocol. A

systematic review of your experimental steps is crucial for identifying the root cause.

Possible Causes and Solutions:

Reagent Issues:

Expired or Improperly Stored Reagents: Verify the expiration dates of all kit components.

Ensure that all reagents, especially antibodies and enzyme conjugates, have been stored

at the recommended temperatures and protected from light.[1][2]

Inactive Conjugate or Substrate: The enzyme conjugate (e.g., HRP) may have lost activity,

or the substrate solution may have been compromised. Prepare fresh conjugate and

substrate solutions before use.[1][2]
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Procedural Errors:

Incorrect Incubation Times or Temperatures: Adhere strictly to the incubation times and

temperatures specified in the kit manual. Insufficient incubation can lead to incomplete

binding.[1][3]

Inadequate Washing: Incomplete washing can result in high background noise and poor

signal. Conversely, overly aggressive washing can remove bound antigen or antibodies.

Ensure all wells are washed thoroughly with the correct volume of wash buffer.[4]

Pipetting Errors: Inaccurate pipetting of standards, samples, or reagents can significantly

impact results. Calibrate your pipettes regularly.[1]

Q2: My standard curve is poor, but my samples seem to
have some signal. What could be the issue?
A poor standard curve is a common problem that can invalidate your results.

Possible Causes and Solutions:

Improper Standard Reconstitution or Dilution: Ensure the lyophilized standard is fully

reconstituted and thoroughly mixed by gentle inversion. When preparing the dilution series,

use calibrated pipettes and fresh tips for each dilution to avoid carryover.[1]

Degraded Standard: The standard may have degraded due to improper storage or multiple

freeze-thaw cycles. Use a fresh vial of the standard to prepare your curve.[5]

Incorrect Plate Reader Settings: Verify that the correct wavelength and filter settings are

selected on the microplate reader.[1]

Q3: Why are my sample readings lower than expected,
even with a good standard curve?
Low readings in your samples, despite a valid standard curve, often point to issues with the

samples themselves or their preparation.

Possible Causes and Solutions:
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Interference from IGF-Binding Proteins (IGFBPs): IGF-I in biological samples is typically

bound to IGFBPs, which can interfere with antibody binding in the ELISA.[4][6][7][8] Most kits

require an acidification step to dissociate IGF-I from its binding proteins.[4][8][9]

Insufficient Acidification: Ensure your samples are diluted with the provided acidic sample

buffer at the recommended ratio (e.g., at least 1:10) to allow for proper dissociation.[4][9]

Incorrect Sample Dilution: Samples must be diluted to fall within the range of the standard

curve. If the IGF-I concentration is very low, a less diluted sample may be necessary, but this

must be balanced with the requirement for acidification.[4][8] Conversely, if the concentration

is high, further dilution is needed.[1]

Sample Handling and Storage: Avoid repeated freeze-thaw cycles of your samples, which

can degrade the target analyte.[4][8]

Troubleshooting Guides
Guide 1: Step-by-Step Low Signal Troubleshooting
Workflow
This workflow will guide you through a logical sequence of checks to identify the source of a

low signal.
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Caption: A flowchart for systematically troubleshooting low signal issues in an ELISA.

Guide 2: Understanding the IGF-I / IGFBP Dissociation
Principle
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A critical step in accurately measuring IGF-I is the dissociation from its binding proteins. This

diagram illustrates the principle behind this process in many commercial ELISA kits.
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Caption: The principle of IGFBP interference blocking in an IGF-I ELISA.

Data Presentation
Table 1: Common Quantitative Parameters for IGF-I
ELISA Kits

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15580661?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This table summarizes typical quantitative data from various IGF-I ELISA kit manuals to provide

a general reference. Always refer to your specific kit's certificate of analysis for exact values.

Parameter Typical Value Range Notes

Analytical Sensitivity 0.09 - 0.5 ng/mL
This is the lowest detectable

concentration of IGF-I.[4]

Standard Curve Range 2 - 50 ng/mL

The range of concentrations

used to generate the standard

curve.[4][8]

Sample Dilution Factor 1:21

A commonly recommended

dilution for human serum or

plasma.[4][8][9]

Intra-Assay Variance < 10%
The precision of results within

a single assay run.[6]

Inter-Assay Variance < 10%

The reproducibility of results

between different assay runs.

[6]

Spike Recovery 80 - 120%

The accuracy of the assay in

measuring a known amount of

added IGF-I.

Experimental Protocols
Protocol 1: General Sample Preparation for
Serum/Plasma
This protocol outlines the key steps for preparing serum or plasma samples for an IGF-I ELISA

that utilizes an acidification step.

Sample Collection: Collect blood samples and prepare serum or plasma according to

standard laboratory procedures.[8]
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Sample Storage: If not assayed immediately, store samples frozen at -20°C or below. Avoid

repeated freeze-thaw cycles.[4][8]

Reagent Preparation: Allow the acidic Sample Buffer and all other kit reagents to come to

room temperature before use.

Sample Dilution and Acidification:

Pipette the recommended volume of acidic Sample Buffer into a clean microtube (e.g., 200

µL).

Add the specified volume of your serum or plasma sample to the Sample Buffer (e.g., 10

µL for a 1:21 dilution).[4][8][9]

Vortex the tube gently to mix thoroughly.

Incubation: Allow the diluted sample to incubate for the time specified in your kit manual

(typically 15-30 minutes) at room temperature. This step is crucial for the dissociation of IGF-

I from IGFBPs.

Assay Procedure: Proceed with adding the diluted, acidified samples to the ELISA plate as

described in the kit protocol.

Protocol 2: General ELISA Washing Procedure
Proper washing is critical for reducing background and ensuring accurate results.

Aspiration: After incubation, aspirate or decant the contents of the wells completely.

Buffer Addition: Add at least 300 µL of diluted Wash Buffer to each well.[4]

Soaking (Optional but Recommended): Allow the Wash Buffer to soak in the wells for 1-2

minutes.[1]

Aspiration/Decanting: Aspirate or decant the Wash Buffer from the wells.

Tapping: Invert the plate and tap it firmly on a clean, lint-free paper towel to remove any

residual liquid.[4][8]
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Repetition: Repeat the washing steps for the number of times specified in your kit manual

(usually 3-5 times).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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